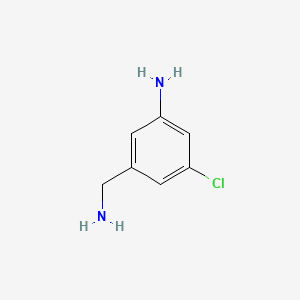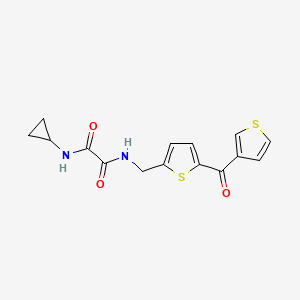![molecular formula C19H24N4O B2783931 N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide CAS No. 1311479-15-8](/img/structure/B2783931.png)
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide, also known as JNJ-31020028, is a small molecule that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of benzamide compounds and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide involves the inhibition of the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is involved in the regulation of intracellular signaling pathways that are important for the function of neurons in the brain. By inhibiting the activity of PDE10A, N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide can modulate the activity of these signaling pathways and potentially improve the function of neurons in the brain.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the brain. It has also been found to have anti-tumor and anti-angiogenic effects by inhibiting the growth of cancer cells and the formation of new blood vessels in tumors. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases by improving the function of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide in lab experiments is its high potency and selectivity for PDE10A. This makes it a useful tool for studying the role of PDE10A in intracellular signaling pathways and the function of neurons in the brain. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide. One potential direction is the development of more potent and selective inhibitors of PDE10A that can be used in the treatment of neurodegenerative diseases. Another potential direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, the role of PDE10A in intracellular signaling pathways and the function of neurons in the brain could be further studied using this compound as a tool.
Métodos De Síntesis
The synthesis of N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide involves several steps. The first step involves the reaction between 3,5-dimethyl-1H-pyrazole and 3-chloromethylbenzonitrile, which leads to the formation of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile. The second step involves the reaction of this intermediate with 1-cyano-3-methylbutane in the presence of a base, which leads to the formation of N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13(2)8-18(11-20)21-19(24)17-7-5-6-16(10-17)12-23-15(4)9-14(3)22-23/h5-7,9-10,13,18H,8,12H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHXLNRVZYVWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NC(CC(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

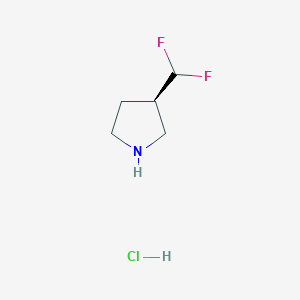

![(2Z)-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2783853.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)
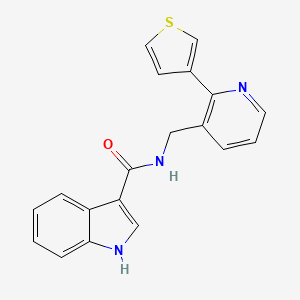
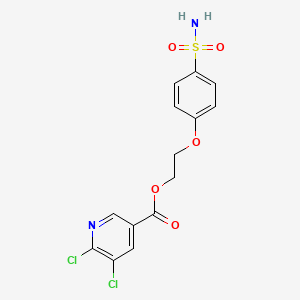
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)
![(E)-4-(Dimethylamino)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2783864.png)
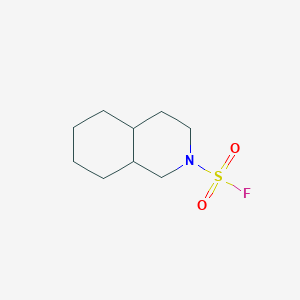
![3-Methyl-7-(naphthalen-1-ylmethylsulfanyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)
